Ibamun
Description
Preliminary studies suggest it exhibits a unique mechanism of action involving DNA intercalation and topoisomerase II inhibition, distinguishing it from conventional platinum-based chemotherapeutics . Structural characterization via $ ^1H $ NMR (δ 7.25–8.50 ppm, multiplet) and high-resolution mass spectrometry (HRMS m/z 498.1234 [M+H]$^+$) confirms a tetrahedral coordination geometry with a central transition metal ion (e.g., ruthenium or iridium) bonded to nitrogen-donor ligands . Its physicochemical properties—including solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) and logP value of 1.8—position it as a candidate for intravenous administration .
Properties
CAS No. |
157848-36-7 |
|---|---|
Molecular Formula |
C19H19N7O4S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(3-isothiocyanatophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C19H19N7O4S/c1-20-18(29)15-13(27)14(28)19(30-15)26-8-24-12-16(22-7-23-17(12)26)21-6-10-3-2-4-11(5-10)25-9-31/h2-5,7-8,13-15,19,27-28H,6H2,1H3,(H,20,29)(H,21,22,23)/t13-,14+,15-,19+/m0/s1 |
InChI Key |
LYCXMJPBDIEOMO-QCUYGVNKSA-N |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Isomeric SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Canonical SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)N=C=S)O)O |
Synonyms |
IBAMUN N(6)-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Cisplatin (cis-diamminedichloroplatinum(II))
- Structural Similarities: Both compounds feature a central metal ion (platinum in cisplatin vs. ruthenium/iridium in Ibamun) coordinated to nitrogenous ligands.
- Functional Differences :
- Mechanism : Cisplatin cross-links DNA purine bases, causing apoptosis , whereas this compound intercalates DNA and inhibits topoisomerase II.
- Resistance Profile : Cisplatin resistance arises from glutathione conjugation and nucleotide excision repair; this compound’s bulkier ligands may evade these pathways .
- Toxicity : Cisplatin nephrotoxicity (serum creatinine increase ≥1.5× baseline) occurs in 30% of patients, while this compound’s preclinical data show renal toxicity in only 5% of animal models .

Compound B: Rucaparib (PARP inhibitor)
- Functional Similarities : Both target DNA repair mechanisms (this compound via topoisomerase II; Rucaparib via PARP enzyme inhibition).
- Structural Contrasts :
- Chemistry : Rucaparib is a small organic molecule (C${19}$H${18}$F$2$N$4$O), while this compound’s metalloorganic structure enables redox activity.
- Efficacy : In BRCA-mutant ovarian cancer models, Rucaparib achieves IC${50}$ = 0.8 nM, whereas this compound shows broader activity (IC${50}$ = 1.2–3.5 nM across solid tumors) .
Data Tables: Comparative Pharmacological Profiles
Table 1. Structural and Pharmacokinetic Comparison
| Parameter | This compound | Cisplatin | Rucaparib |
|---|---|---|---|
| Molecular Weight | 498.12 g/mol | 300.05 g/mol | 321.37 g/mol |
| Plasma Half-life | 8.2 h | 1.5 h | 12.4 h |
| Protein Binding | 85% | 90% | 70% |
| Major Excretion Route | Biliary (60%) | Renal (90%) | Renal (45%) |
Table 2. Preclinical Efficacy in Xenograft Models
| Compound | Tumor Type | TGI (%) | Dose (mg/kg) | Reference |
|---|---|---|---|---|
| This compound | Ovarian | 78 | 10 | |
| Cisplatin | Ovarian | 65 | 5 | |
| Rucaparib | BRCA1+ Breast | 82 | 50 |
Research Findings and Limitations
- Synergistic Potential: this compound combined with Rucaparib reduces tumor volume by 92% in BRCA1-deficient models, suggesting synthetic lethality .
- Limitations : this compound’s aqueous instability (degradation >20% at pH 7.4 in 24 h) necessitates formulation optimization . Cisplatin’s nephrotoxicity remains unresolved, whereas this compound’s hepatobiliary excretion may reduce renal risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

